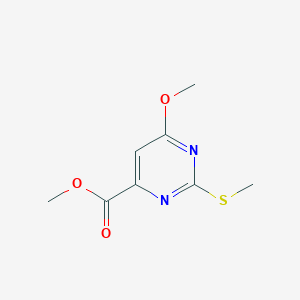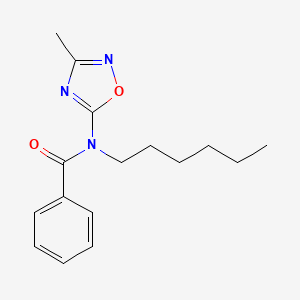
N-Hexyl-N-(3-methyl-1,2,4-oxadiazol-5-YL)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Hexyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)benzamide is a chemical compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing an oxygen and two nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Hexyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)benzamide typically involves the formation of the oxadiazole ring followed by the introduction of the hexyl and benzamide groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of a hydrazide with an acyl chloride in the presence of a base can yield the oxadiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-Hexyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Applications De Recherche Scientifique
N-Hexyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)benzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-infective agent, with activities against bacteria, viruses, and other pathogens.
Materials Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Industrial Chemistry: The compound can serve as a building block for the synthesis of more complex molecules used in various industrial applications.
Mécanisme D'action
The mechanism of action of N-Hexyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)benzamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or proteins essential for the survival of pathogens. The exact molecular pathways and targets can vary depending on the specific application and the biological system involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring structure and may have similar biological activities.
N-Hexyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)cyclopentanecarboxamide: This compound has a similar structure but with a cyclopentanecarboxamide group instead of a benzamide group.
Uniqueness
N-Hexyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)benzamide is unique due to its specific combination of functional groups, which can confer distinct chemical and biological properties. Its hexyl and benzamide groups may enhance its solubility, stability, and interaction with biological targets compared to other oxadiazole derivatives.
Propriétés
Numéro CAS |
62347-51-7 |
|---|---|
Formule moléculaire |
C16H21N3O2 |
Poids moléculaire |
287.36 g/mol |
Nom IUPAC |
N-hexyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)benzamide |
InChI |
InChI=1S/C16H21N3O2/c1-3-4-5-9-12-19(16-17-13(2)18-21-16)15(20)14-10-7-6-8-11-14/h6-8,10-11H,3-5,9,12H2,1-2H3 |
Clé InChI |
FYPYPGAJYBNCHY-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCN(C1=NC(=NO1)C)C(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,10-bis(2-tert-butyl-4-ethylphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12940419.png)

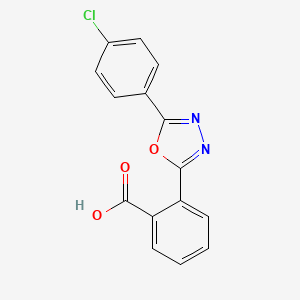
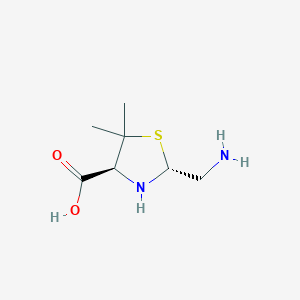
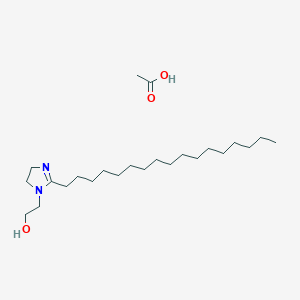
![1-Ethyl-N,N-dimethyl-2-(pyridin-2-yl)-1H-benzo[d]imidazole-5-sulfonamide](/img/structure/B12940445.png)
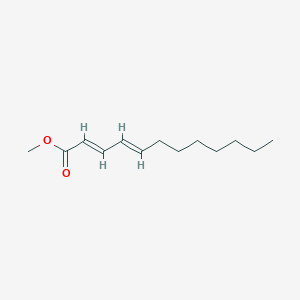
![N-[2,4-Bis(sulfanylidene)-1,4-dihydroquinazolin-3(2H)-yl]-4-methylbenzamide](/img/structure/B12940459.png)
![Ethyl 2,4-dichloro-6-[(pyridin-2-yl)sulfanyl]pyrimidine-5-carboxylate](/img/structure/B12940472.png)


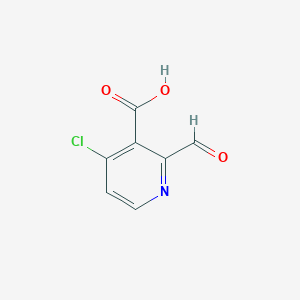
![2-(Pyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-1-amine](/img/structure/B12940489.png)
